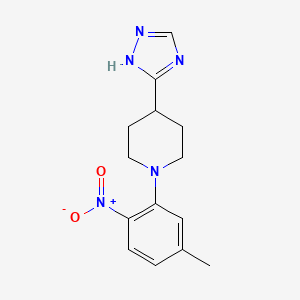![molecular formula C14H18N4O3 B6975001 2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B6975001.png)
2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol is a complex organic compound that features a phenolic structure with methoxy and triazole substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol typically involves multi-step organic reactionsKey reagents often include methoxybenzene derivatives and triazole precursors, with catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic aromatic substitution can occur at the phenolic ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper). Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include quinones, amine derivatives, and various substituted phenols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, altering their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-4-methyl-1-(1-methylethyl)benzene: Shares the methoxy and phenolic structure but lacks the triazole moiety.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains the triazole ring but differs in the substitution pattern on the phenolic ring.
Uniqueness
2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol is unique due to its combination of methoxy, triazole, and prop-2-enyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Eigenschaften
IUPAC Name |
2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-5-10-6-9(7-11(20-2)12(10)19)8-15-13-16-14(21-3)18-17-13/h4,6-7,19H,1,5,8H2,2-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPFDKXOKAJXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)CNC2=NC(=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974922.png)
![8-(3-Hydroxy-4-nitrobenzoyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B6974930.png)
![3-(2-chlorophenyl)-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974932.png)
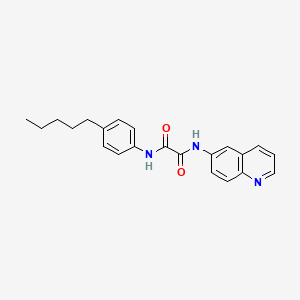
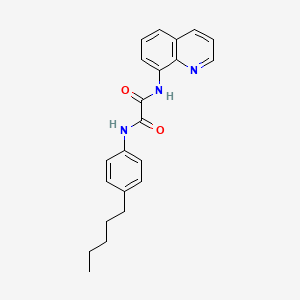
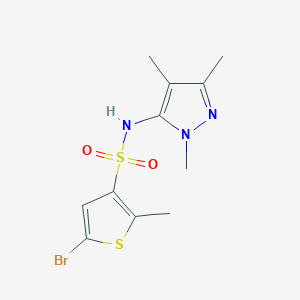
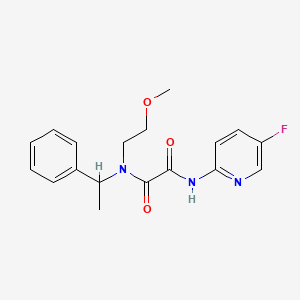
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6974961.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine](/img/structure/B6974967.png)
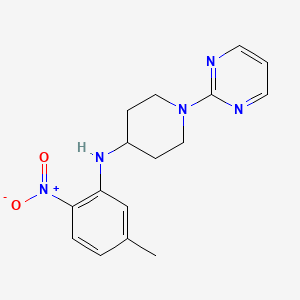
![N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B6974976.png)
![[(3S,4R)-1-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6974981.png)
![[4-(Hydroxymethyl)-4-methoxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone](/img/structure/B6974993.png)
